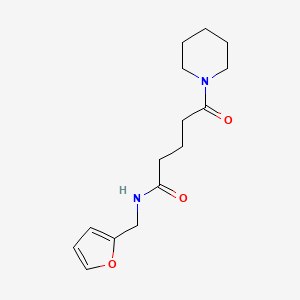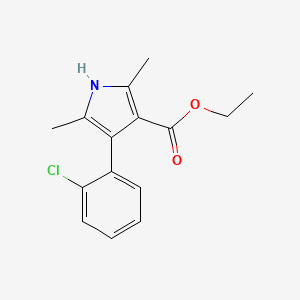
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide, also known as FMP, is a synthetic compound that has been extensively studied for its potential medicinal properties. FMP belongs to the class of compounds known as piperidinylamides, which have been shown to possess a wide range of biological activities. FMP has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been shown to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response, while sparing the COX-1 enzyme, which is responsible for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and to decrease the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a potent inflammatory mediator. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied for its pharmacological properties, making it a reliable source for research purposes. However, N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. One area of interest is the development of novel N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide in combination with other drugs for the treatment of various inflammatory and pain-related disorders. Further studies are also needed to fully understand the mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide and to identify potential side effects and toxicity.
Synthesemethoden
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide can be synthesized through a multistep process involving the reaction of 2-furaldehyde with piperidine, followed by acylation with pentanoyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. The synthesis of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been optimized to yield high purity and high yields, making it a reliable source for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties have been shown to be effective in the treatment of various inflammatory and pain-related disorders, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has also been found to exhibit antipyretic effects, making it a potential treatment for fever.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-5-piperidin-1-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(16-12-13-6-5-11-20-13)7-4-8-15(19)17-9-2-1-3-10-17/h5-6,11H,1-4,7-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMNVHELTYIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5162625.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5162627.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)



![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)